6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core substituted with bromine and methoxy groups. Benzotriazoles are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds such as benzotriazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole may also interact with various biological targets.
Mode of Action
Benzotriazole derivatives, a class of compounds to which this compound belongs, are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzotriazole derivatives have been reported to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 22805 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Benzotriazole derivatives have been reported to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 5-methoxy-1H-benzo[d][1,2,3]triazole
Starting Material: 5-methoxy-1H-benzo[d][1,2,3]triazole.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Methoxylation of 6-bromo-1H-benzo[d][1,2,3]triazole
Starting Material: 6-bromo-1H-benzo[d][1,2,3]triazole.
Reagent: Sodium methoxide (NaOCH3) in methanol.
Conditions: The reaction is conducted under reflux conditions to facilitate the substitution of the hydrogen atom with a methoxy group.
Industrial Production Methods
Industrial production of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
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Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro derivatives of the compound can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation Products: Formyl or carboxyl derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Incorporated into polymers and coatings to improve their thermal stability and resistance to UV degradation.
Biology
Biochemical Probes: Employed in the design of biochemical probes for studying enzyme activities and protein interactions.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.
Cancer Research: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry
Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for metals, protecting them from oxidative damage.
Dye Stabilizers: Added to dyes and pigments to enhance their stability and longevity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-benzo[d][1,2,3]triazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
6-bromo-1H-benzo[d][1,2,3]triazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5,6-dimethyl-1H-benzo[d][1,2,3]triazole: Contains methyl groups instead of bromine and methoxy, leading to different chemical and biological properties.
Uniqueness
6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, from catalysis to medicine.
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
5-bromo-6-methoxy-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDDAKMDHIMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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